Cas no 58758-48-8 (2-(2-propynyloxy)-1-naphthaldehyde)

2-(2-propynyloxy)-1-naphthaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde
- 1-Naphthalenecarboxaldehyde,2-(2-propyn-1-yloxy)-
- 2-(2-Propynyloxy)-1-naphthaldehyde
- 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde(SALTDATA: FREE)
- 2-prop-2-ynoxynaphthalene-1-carbaldehyde
- 2-prop-2-ynyloxynaphthalenecarbaldehyde
- 2-propargyloxy-1-naphthaldehyde
- propynyloxynaphthaldehyde
- AB01331800-02
- 58758-48-8
- EN300-08904
- CS-0221336
- 7X-0711
- NCGC00340988-01
- SCHEMBL11357127
- MFCD02629636
- A869372
- 2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde
- Z54471901
- SR-01000053294-1
- 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde
- F97245
- AKOS000283256
- FT-0680607
- SR-01000053294
- J-506560
- DTXSID60366457
- 2-(2-propynyloxy)-1-naphthaldehyde
-
- MDL: MFCD02629636
- インチ: InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2
- InChIKey: PBBARMTULNYTSF-UHFFFAOYSA-N
- ほほえんだ: C#CCOC1=C(C=O)C2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 210.06800
- どういたいしつりょう: 210.06808
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 密度みつど: 1.194
- ゆうかいてん: 108-112°C
- ふってん: 393.2°Cat760mmHg
- フラッシュポイント: 189.7°C
- 屈折率: 1.655
- PSA: 26.30000
- LogP: 2.66430
2-(2-propynyloxy)-1-naphthaldehyde セキュリティ情報
- 危険レベル:IRRITANT
2-(2-propynyloxy)-1-naphthaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-(2-propynyloxy)-1-naphthaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08904-0.05g |
2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde |
58758-48-8 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Enamine | EN300-08904-10.0g |
2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde |
58758-48-8 | 95% | 10g |
$768.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292006-100mg |
2-(2-Propynyloxy)-1-naphthaldehyde |
58758-48-8 | 95+% | 100mg |
¥504.00 | 2024-05-07 | |
Chemenu | CM242788-5g |
2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde |
58758-48-8 | 95% | 5g |
$324 | 2021-08-04 | |
Chemenu | CM242788-5g |
2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde |
58758-48-8 | 95% | 5g |
$324 | 2023-01-07 | |
Enamine | EN300-08904-1.0g |
2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde |
58758-48-8 | 95% | 1g |
$96.0 | 2023-05-06 | |
TRC | B526595-100mg |
2-(2-propynyloxy)-1-naphthaldehyde |
58758-48-8 | 100mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292006-500mg |
2-(2-Propynyloxy)-1-naphthaldehyde |
58758-48-8 | 95+% | 500mg |
¥1130.00 | 2024-05-07 | |
abcr | AB156221-1 g |
2-(2-Propynyloxy)-1-naphthaldehyde, 95%; . |
58758-48-8 | 95% | 1g |
€128.10 | 2023-05-08 | |
TRC | B526595-500mg |
2-(2-propynyloxy)-1-naphthaldehyde |
58758-48-8 | 500mg |
$ 160.00 | 2022-06-07 |
2-(2-propynyloxy)-1-naphthaldehyde 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2-(2-propynyloxy)-1-naphthaldehydeに関する追加情報
Recent Advances in the Study of 2-(2-propynyloxy)-1-naphthaldehyde (CAS: 58758-48-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-propynyloxy)-1-naphthaldehyde (CAS: 58758-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activities, and potential therapeutic applications. The information presented herein is based on a thorough review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the versatility of 2-(2-propynyloxy)-1-naphthaldehyde as a key intermediate in the synthesis of various bioactive molecules. Its naphthalene core and propargyl ether moiety make it an attractive scaffold for the development of novel inhibitors targeting enzymes such as kinases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and are often dysregulated in cancer.
In addition to its role as a kinase inhibitor, 2-(2-propynyloxy)-1-naphthaldehyde has shown promise in the development of fluorescent probes for bioimaging applications. A recent study in Analytical Chemistry reported the synthesis of a derivative of this compound that exhibits strong fluorescence properties, making it suitable for real-time monitoring of cellular processes. This application is particularly relevant in the study of neurodegenerative diseases, where the ability to track molecular interactions in live cells is crucial for understanding disease mechanisms.
The synthetic pathways for 2-(2-propynyloxy)-1-naphthaldehyde have also been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. A 2022 publication in Organic Process Research & Development described a novel catalytic approach that reduces the need for hazardous reagents and minimizes waste production. These advancements not only improve the scalability of the compound's production but also align with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
Despite these promising developments, challenges remain in the clinical translation of 2-(2-propynyloxy)-1-naphthaldehyde-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's demonstrated versatility and the ongoing research efforts suggest that it holds significant potential for future drug development and chemical biology applications.
In conclusion, 2-(2-propynyloxy)-1-naphthaldehyde (CAS: 58758-48-8) represents a valuable tool in the arsenal of chemical biologists and pharmaceutical researchers. Its diverse applications, ranging from kinase inhibition to bioimaging, underscore its importance in advancing our understanding of disease mechanisms and developing novel therapeutic strategies. Continued research into its properties and applications is expected to yield further insights and innovations in the coming years.
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